molecular formula C14H15N3O2 B2458430 N-phenethyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251563-44-6

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2458430
CAS No.: 1251563-44-6
M. Wt: 257.293
InChI Key: KFWALIKKRPLZOD-UHFFFAOYSA-N
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Description

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

One significant application of related compounds involves the development of selective radioligands, such as [18F]DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This has implications for neuroinflammation studies, allowing for the in vivo imaging of neuroinflammatory processes, which are key in understanding various neurological disorders (Dollé et al., 2008).

Antimicrobial Activity

Another area of application is in the synthesis of antimicrobial agents. Compounds derived from pyrimidinones and oxazinones, utilizing N-phenethyl-2-(pyrimidin-2-yloxy)acetamide as a starting material or related structures, have shown promising antibacterial and antifungal activities. These studies contribute to the search for new therapeutic options to combat microbial resistance (Hossan et al., 2012).

Neuroinflammation and PET Imaging

Research into novel pyrazolo[1,5-a]pyrimidines, closely related to this compound derivatives, has highlighted their potential as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives exhibit high affinity for TSPO, offering new insights into the development of PET radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).

Crystal Structure Analysis

The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides valuable insights into the molecular conformation and interactions of these compounds. This research aids in understanding the structural basis for the biological activity and potential therapeutic applications of these molecules (Subasri et al., 2016).

Anticonvulsant Agents

Exploration into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlights the therapeutic potential of compounds with a pyrimidine base. This research underscores the importance of structural modifications in enhancing the efficacy and specificity of anticonvulsant drugs (Severina et al., 2020).

Properties

IUPAC Name

N-(2-phenylethyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWALIKKRPLZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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